H-Ala-ala-tyr-OH

Overview

Description

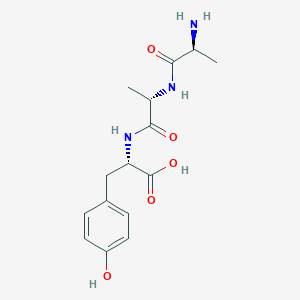

“H-Ala-ala-tyr-OH” is a tripeptide composed of the amino acids alanine, alanine, and tyrosine . It has a molecular formula of C15H21N3O5 and an average mass of 323.34 Da . It is used for the synthesis of mutant peptides .

Synthesis Analysis

The synthesis of similar peptides like Ala-Tyr has been achieved using L-amino acid ligase coupled with an ATP regeneration system . Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis . The L-amino acid ligase from B. subtilis was selected and coupled with the PPK from Sulfurovum lithotrophicum (PPKSL) for regenerating ATP to produce Ala-Tyr in one pot . In the optimization system, 40.1 mM Ala-Tyr was produced within 3 h due to efficient ATP regeneration with hexametaphosphate (PolyP(6)) as the phosphate donor .

Molecular Structure Analysis

The molecular structure of “H-Ala-ala-tyr-OH” includes 10 hydrogen bond acceptors, 7 hydrogen bond donors, and 9 freely rotating bonds . It has a polar surface area of 175 Ų .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of peptides like “H-Ala-ala-tyr-OH” involve the use of L-amino acid ligase and an ATP regeneration system . The reaction for Ala-Tyr synthesis was conducted under specific conditions: 100 mM Tris–HCl (pH 9.0), 45 mM Ala, 45 mM Tyr, 6 mM ADP, 20 mM PolyP 6, 40 mM Mg 2+, 1 U/ml Bs, and 0.75 U/mL PPKSL at 40 °C for 3 h .

Physical And Chemical Properties Analysis

“H-Ala-ala-tyr-OH” has a density of 1.3±0.1 g/cm3, a boiling point of 558.0±50.0 °C at 760 mmHg, and a melting point of 238-240℃ (decomposition) . It has a flash point of 291.2±30.1 °C .

Scientific Research Applications

Antioxidant Properties

Tyr-Ala exhibits remarkable antioxidant activity. In a study, it was found to protect pancreatic islet cells (INS-1 cells) from oxidative stress induced by hydrogen peroxide (H₂O₂). By erasing reactive oxygen species (ROS) and promoting insulin secretion, Tyr-Ala demonstrated excellent cellular protection .

Type 2 Diabetes Management

Given its effects on INS-1 cells, Tyr-Ala may hold promise for managing type 2 diabetes mellitus (T2DM). It regulates the PI3K/Akt signaling pathway associated with glycometabolism. In T2DM mice, Tyr-Ala administration reduced glucose levels, hemoglobin A1C (HbA1c), and total cholesterol (TC), while enhancing superoxide dismutase (SOD) and glutathione (GSH) activities. It also improved kidney and pancreas function .

Bioactivity Enhancement

Tyr-Ala can enhance the bioactivity of other compounds. For instance, it may improve the solubility of tyrosine, making it more accessible for various applications .

Peptide Synthesis

Researchers have explored efficient enzymatic cascades for synthesizing Ala-Tyr using L-amino acid ligase and polyphosphate kinase (PPK). This approach allows for the production of Tyr-containing peptides with improved solubility .

Safety and Hazards

Future Directions

The biosynthesis process of similar peptides like L-Ala-Tyr has been reported for the first time . α-Amino acid ester acyltransferase showed great potential for high-yield L-Ala-Tyr dipeptide biosynthesis in a novel DES green reaction medium under optimized conditions . This environment-friendly platform has also been successfully applied to biofuels and biochemicals production .

Mechanism of Action

Target of Action

H-Ala-ala-tyr-OH, also known as Ala-Tyr, is a dipeptide composed of the amino acids alanine and tyrosine

Mode of Action

They can also bind to receptors, triggering or blocking specific signaling pathways .

Biochemical Pathways

The synthesis of H-Ala-ala-tyr-OH involves an enzymatic cascade, where a L-amino acid ligase is used along with polyphosphate kinase (PPK) for ATP regeneration . This process results in the production of Ala-Tyr within a few hours due to efficient ATP regeneration . The molar yield of this process is high, making it an efficient method for the synthesis of this dipeptide .

Result of Action

For instance, they can modulate enzymatic activity, influence signal transduction pathways, or affect the transport of other molecules across cell membranes .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23)/t8-,9-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLPMYSCWHTZQU-AUTRQRHGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-ala-tyr-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid](/img/structure/B3278027.png)

![Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278050.png)

![Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278056.png)

![(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B3278118.png)